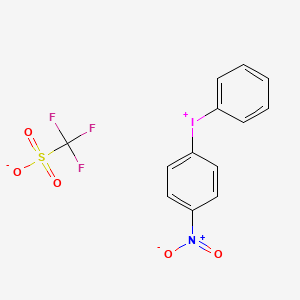

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate

Description

(4-Nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate (CAS: N/A; referred to as 3w in ) is a diaryliodonium salt characterized by a phenyl group and a 4-nitrophenyl group bonded to a central iodine atom, with a triflate (CF₃SO₃⁻) counterion. The nitro group (-NO₂) is a strong electron-withdrawing substituent, enhancing the compound's electrophilicity and reactivity in aryl transfer reactions. It is synthesized via flow chemistry (GP2 protocol) in 74% yield as a yellow crystalline solid after diethyl ether recrystallization .

Properties

IUPAC Name |

(4-nitrophenyl)-phenyliodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9INO2.CHF3O3S/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSOSRFTIUMCJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3INO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905718-45-8 | |

| Record name | (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Flow Synthesis Methodologies

Continuous-Flow Reactor Design

The flow synthesis of (4-nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate leverages microreactor technology to enhance reaction efficiency and scalability. As described by and, a three-feed system is employed:

- Feed 1 : 4-Iodonitrobenzene (5.0 mmol) and mesitylene (5.5 mmol) in dichloroethane (DCE, 25 mL).

- Feed 2 : meta-Chloroperbenzoic acid (m-CPBA, 5.5 mmol) in DCE (25 mL).

- Feed 3 : Trifluoromethanesulfonic acid (TfOH, 10 mmol) in DCE (50 mL).

The feeds are delivered via syringe pumps to a PEEK cross-mixer (500 μm inner diameter) connected to a perfluoroalkoxy (PFA) capillary reactor (750 μm inner diameter). Sonication is applied to prevent clogging and ensure homogenization. At a total flow rate of 3 mL/min and a residence time of 60 seconds, the reaction achieves 66% yield after recrystallization in diethyl ether.

Critical Parameters

- Molar Ratios : A 1:1.1:2 ratio of aryl iodide, arene, and TfOH ensures optimal iodonium ion formation.

- Solvent Choice : Dichloroethane enhances solubility of iodobenzene derivatives while stabilizing reactive intermediates.

- Temperature Control : Ambient temperature (20–25°C) minimizes side reactions such as aryl group scrambling.

Substrate Scope and Limitations

Flow synthesis accommodates electron-deficient aryl iodides, including 4-iodonitrobenzene, but struggles with sterically hindered substrates. For example, 1-iodoanthraquinone yields only 19% under similar conditions. Ortho-substituted arenes exhibit reduced reactivity due to steric hindrance, whereas para-substituted derivatives (e.g., nitro, halogens) achieve yields exceeding 80%.

One-Pot Batch Synthesis

Traditional Oxidative Coupling

A one-pot method reported by involves sequential addition of reagents in a single flask:

- Step 1 : 4-Iodonitrobenzene (2.5 mmol) and benzene (3.0 mmol) are dissolved in acetonitrile (10 mL).

- Step 2 : m-CPBA (3.0 mmol) is added, and the mixture is stirred at 25°C for 30 minutes.

- Step 3 : Trifluoromethanesulfonic acid (5.0 mmol) is introduced, triggering iodonium ion formation.

The reaction is quenched with ice water, and the product is extracted with dichloromethane (3 × 20 mL). Precipitation with hexane-diethyl ether (9:1) affords the title compound in 71% yield.

Acid-Mediated Cyclization

An alternative approach from employs Oxone (potassium peroxymonosulfate) as the oxidant in a trifluoroacetic acid (TFA)-dichloromethane (DCM) system:

- Conditions : 4-Iodonitrobenzene (2 mmol), Oxone (2 mmol), TFA:DCM (1:1 v/v, 3 mL).

- Outcome : After 1 hour at 25°C, the iodonium salt is isolated in 68% yield via filtration and washing with cold ether.

Comparative Analysis

| Parameter | Flow Synthesis | One-Pot Batch |

|---|---|---|

| Yield | 66% | 68–71% |

| Reaction Time | 60 s | 30–60 min |

| Scalability | >10 mmol | ≤5 mmol |

| Purification | Recrystallization | Precipitation |

Alternative Synthetic Routes

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar–NO₂), 8.12 (d, J = 7.6 Hz, 2H, Ph), 7.66 (t, J = 7.6 Hz, 1H, Ph), 7.52 (t, J = 7.6 Hz, 2H, Ph).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 147.8 (C–NO₂), 137.2 (C–I), 133.5 (Ph), 129.1 (Ph), 124.6 (Ar–NO₂).

- IR (cm⁻¹): 1520 (NO₂ asym. stretch), 1340 (NO₂ sym. stretch), 1258 (S=O), 1170 (C–F).

Chemical Reactions Analysis

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.

Substitution: It participates in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium complexes. Major products formed from these reactions include arylated compounds and oxidized derivatives .

Scientific Research Applications

Chemical Reactions Involving the Compound

The compound participates in several key types of reactions:

- Oxidation Reactions : It effectively oxidizes alcohols to aldehydes or ketones.

- Nucleophilic Aromatic Substitution : The nitro group can be replaced by other nucleophiles.

- Cross-Coupling Reactions : It aids in forming carbon-carbon bonds through coupling reactions.

Chemistry

In organic synthesis, (4-Nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate serves as a reagent for forming carbon-carbon and carbon-heteroatom bonds. Its applications include:

- Synthesis of Diaryliodonium Triflates : Efficient one-pot synthesis methods have been developed, showcasing yields of up to 86% using various substrates .

- Flow Synthesis Techniques : Recent advancements in continuous-flow synthesis have improved scalability and efficiency, allowing for rapid production of diaryliodonium salts .

| Reaction Type | Key Applications | Yield (%) |

|---|---|---|

| Oxidation | Alcohol to aldehyde/ketone | Varies |

| Nucleophilic Substitution | Replacement of nitro group | Varies |

| Cross-Coupling | Formation of arylated compounds | Up to 86% |

Biology

In biological contexts, this compound is utilized for synthesizing biologically active molecules. Notable applications include:

- Radiolabeling of Biomolecules : It is employed in imaging studies, enhancing the detection of biomolecules in various assays.

- Synthesis of Pharmaceuticals : The compound is pivotal in developing drugs targeting specific biological pathways.

Medicine

The compound plays a crucial role in medicinal chemistry:

- Development of Diagnostic Agents : It aids in creating agents that can be used for diagnostic imaging.

- Pharmaceutical Synthesis : It is involved in synthesizing various drug classes, including antidiabetic and antimigraine medications .

Industry

In industrial applications, this compound finds use in:

- Production of Fine Chemicals : Its reactivity makes it suitable for manufacturing high-value chemicals.

- Advanced Material Development : The compound contributes to the synthesis of advanced materials with tailored properties.

Case Studies

- Synthesis Efficiency : A study demonstrated the efficacy of this compound in synthesizing complex diaryliodonium salts through flow chemistry techniques, achieving high yields and reduced reaction times .

- Biological Activity Assessment : Another research highlighted its role in synthesizing compounds that exhibit significant biological activity against specific targets, illustrating its potential in drug development .

Mechanism of Action

The compound exerts its effects through the generation of aryl radicals, which can participate in various chemical transformations. The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-carbon bonds through radical intermediates .

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and stability of diaryliodonium salts are heavily influenced by the substituents on the aryl rings. Below is a comparative analysis of 3w with structurally related compounds:

Physical and Spectral Data

- Color : The yellow color of 3w contrasts with white/colorless analogs (e.g., 3t , 3u ), likely due to extended conjugation from the nitro group .

- Melting Points : While 3w lacks reported melting point data, phenyl[2-(trimethylsilyl)phenyl]iodonium triflate melts at 132°C , suggesting nitro derivatives may have higher thermal stability.

Research Findings and Trends

- Synthetic Efficiency : 3w ’s 74% yield is comparable to mixed halogen derivatives (e.g., 3v ) but lower than mesityl-bromophenyl analogs (e.g., 3aa , 90% yield) . This may reflect challenges in stabilizing nitro-substituted intermediates.

- Stability : Nitro groups can destabilize iodonium salts under acidic or thermal conditions, limiting their utility compared to trifluoromethyl- or silyl-containing analogs .

Biological Activity

(4-Nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate is an organoiodine compound that has garnered attention for its potential biological activity. The presence of the nitro group significantly influences its electronic properties and, consequently, its reactivity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a central iodine atom bonded to two phenyl groups, with one phenyl group substituted by a nitro group at the para position. This substitution enhances the electrophilicity of the iodonium cation, making it a valuable reagent in organic synthesis.

- Chemical Formula : C13H10F3NO3S

- Molecular Weight : 327.28 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. The nitro group serves as an electron-withdrawing substituent, enhancing the reactivity of the iodonium center. This property allows for:

- Electrophilic Substitution Reactions : The compound can facilitate the formation of new carbon-carbon bonds, which is crucial in drug development.

- Fluorination Reactions : Its ability to incorporate fluorine into organic molecules is particularly significant for developing imaging agents used in positron emission tomography (PET) scans.

Biological Activity and Applications

Research indicates that this compound exhibits potential in various biological contexts:

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. Studies show that derivatives of iodonium salts can inhibit cell proliferation in various cancer cell lines.

- Drug Development : Its reactivity allows it to serve as a precursor for synthesizing biologically active compounds, including those used in cancer therapy and other therapeutic areas.

Case Studies

- A study examined the anticancer effects of various iodonium salts, including this compound. The results indicated significant cytotoxicity against leukemia cell lines, with IC50 values suggesting potent activity at low concentrations .

- Another research project focused on synthesizing novel compounds derived from iodonium salts, which demonstrated promising antiproliferative effects against a panel of human cancer cell lines .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (4-Nitrophenyl)(phenyl)iodonium triflate | Iodonium cation with para-nitro substitution | Increased electrophilicity; potential anticancer activity |

| (4-Iodophenyl)(phenyl)iodonium triflate | Iodonium cation with para-iodo substitution | High reactivity; useful in fluorination |

| (4-Bromophenyl)(phenyl)iodonium triflate | Bromine instead of iodine | Less reactive than iodonium salts |

Q & A

Q. What is the standard synthetic protocol for preparing (4-nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate?

The compound is synthesized via a general procedure for diaryliodonium salts, involving the reaction of iodobenzene dichloride with 4-nitrophenylboronic acid or a derivative in the presence of trifluoromethanesulfonic acid. Key steps include:

- Precursor activation : Use of hypervalent iodine intermediates (e.g., PhICl₂) to facilitate aryl-aryl bond formation.

- Counterion exchange : Replacement of chloride with triflate (CF₃SO₃⁻) via metathesis with silver triflate.

- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile/ether) yields the product as a crystalline solid. Reported yields for analogous diaryliodonium triflates range from 30–78% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Diagnostic signals include aromatic proton resonances (δ 7.5–9.0 ppm for nitroaryl groups) and splitting patterns confirming substitution. For example, the 4-nitrophenyl group shows a doublet (δ ~8.2 ppm, J = 8.1 Hz) .

- ¹⁹F NMR : A singlet at δ ~-78 ppm confirms the triflate counterion .

- HRMS (ESI-TOF) : Exact mass analysis validates the molecular formula (e.g., m/z 416.9577 for a bis-CF₃-phenyl analog) .

Q. What safety precautions are necessary when handling this reagent?

Diaryliodonium salts are classified as skin/eye irritants (GHS Category 2). Handling requires:

- PPE : Nitrile gloves, goggles, and lab coats.

- Storage : Inert atmosphere (argon) at –20°C to prevent decomposition.

- Waste disposal : Neutralization with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group influence cross-coupling reactivity?

The electron-withdrawing nitro group (–NO₂) enhances the electrophilicity of the iodonium center, accelerating aryl transfer in metal-free arylation reactions. Comparative studies show nitro-substituted salts react 3–5× faster than electron-donating analogs (e.g., 4-methoxyphenyl) in nucleophilic aromatic substitutions. However, this can reduce regioselectivity in unsymmetrical systems due to competing pathways .

Q. What strategies improve regioselectivity in reactions involving unsymmetrical diaryliodonium salts?

- Steric control : Bulkier groups (e.g., 4-tert-butylphenyl) favor transfer of the less hindered aryl moiety.

- Electronic tuning : Electron-deficient aryl groups (e.g., 4-CF₃) are preferentially transferred in polar solvents like DMF.

- Catalyst design : Copper or palladium catalysts can override innate selectivity via coordination to specific aryl rings .

Q. How can contradictory thermal stability data in literature be resolved?

Discrepancies in melting points (e.g., 153–170°C for similar salts) may arise from:

- Polymorphism : Recrystallization solvents (e.g., acetonitrile vs. dichloromethane) yield different crystal forms.

- Impurities : Trace solvents (e.g., DMSO) or unreacted precursors lower observed melting points.

- Methodology : Differential scanning calorimetry (DSC) provides more accurate decomposition profiles than capillary methods .

Q. What mechanistic insights explain solvent effects on reaction outcomes?

Polar aprotic solvents (e.g., DMSO) stabilize the iodonium ion’s transition state, enhancing aryl transfer rates. In contrast, non-polar solvents (e.g., toluene) favor radical pathways, leading to side products. Solvent choice also impacts counterion dissociation, with triflate showing higher solubility in acetonitrile than tetrafluoroborate .

Key Applications in Research

- Metal-free arylations : Direct coupling with enolates or amines under mild conditions (e.g., ethyl acetoacetate arylation at 25°C) .

- Photoacid generation : UV-triggered release of triflic acid (HOTf) for photoresist formulations .

- Cross-coupling catalysis : Pd-mediated transfer of nitrophenyl groups to form biaryl scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.